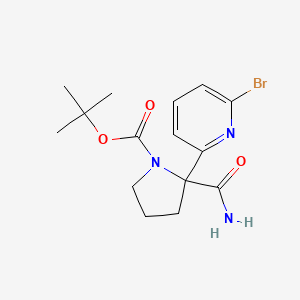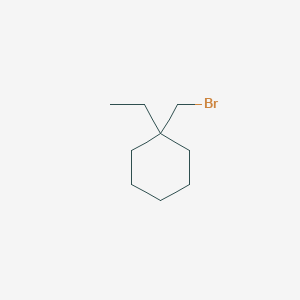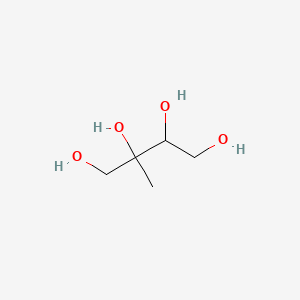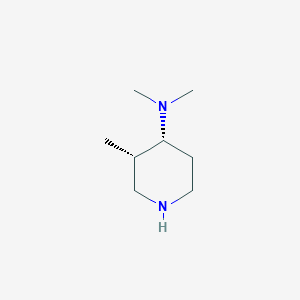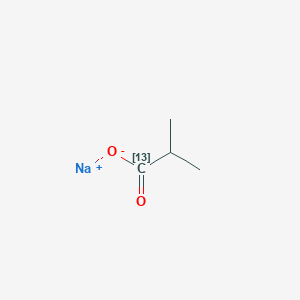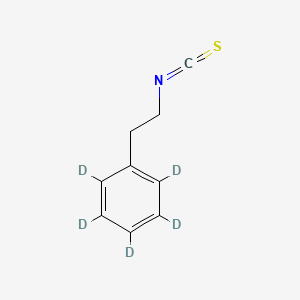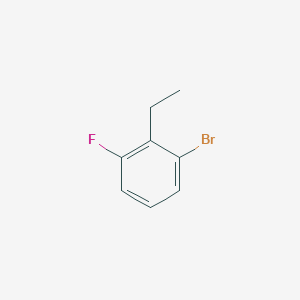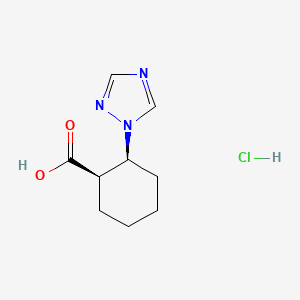
Amino(4-ethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-amino(4-ethoxyphenyl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a benzene ring. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production of (S)-amino(4-ethoxyphenyl)methanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of (S)-amino(4-ethoxyphenyl)methanol, such as ketones, aldehydes, and substituted amines.
科学研究应用
(S)-amino(4-ethoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and enantioselective reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.
作用机制
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
®-amino(4-ethoxyphenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
4-ethoxybenzyl alcohol: A related compound with a hydroxyl group instead of an amino group.
4-ethoxybenzaldehyde: The precursor in the synthesis of (S)-amino(4-ethoxyphenyl)methanol.
Uniqueness
(S)-amino(4-ethoxyphenyl)methanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which make it versatile in various chemical reactions and applications. Its enantioselective properties are particularly valuable in asymmetric synthesis and drug development .
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
amino-(4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3 |
InChI 键 |
IDRMTJNLPYHAMM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
